molecular formula C9H15NO4 B2396942 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1546841-59-1

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2396942
CAS No.: 1546841-59-1
M. Wt: 201.222
InChI Key: IYZXUJLMGMCYST-UHFFFAOYSA-N
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Description

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxybutyl side chain, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the esterification of acrylic acid with 1,4-butanediol, followed by hydrolysis to yield the desired product . Another method includes the transesterification of methyl acrylate with 1,4-butanediol in the presence of a dialkyltin oxide catalyst .

Industrial Production Methods: Industrial production of this compound often employs fixed-bed tubular reactors for the esterification and hydrolysis reactions. The separation of the product from by-products and unreacted materials is typically achieved using pressure-swing distillation . This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl side chain can yield butyric acid derivatives, while reduction of the carbonyl group can produce pyrrolidine alcohols.

Scientific Research Applications

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as γ-hydroxybutyric acid (GHB) and 4-hydroxybutanoic acid. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example, GHB is a naturally occurring neurotransmitter and a depressant drug, while 4-hydroxybutanoic acid is a precursor to GABA, glutamate, and glycine . The unique combination of functional groups in this compound makes it distinct and valuable for various applications.

Conclusion

This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

1-(4-hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c11-4-2-1-3-10-6-7(9(13)14)5-8(10)12/h7,11H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZXUJLMGMCYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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